molecular formula C20H17NO6 B1347585 6-Oxochelidonine CAS No. 548-10-7

6-Oxochelidonine

Cat. No.: B1347585
CAS No.: 548-10-7
M. Wt: 367.4 g/mol
InChI Key: UPVAYLMWVRMHNE-UHFFFAOYSA-N
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Description

6-Oxochelidonine (CAS: 548-10-7) is an isoquinoline alkaloid derived from plants in the Papaveraceae family, notably Chelidonium majus. Its molecular formula is C₂₀H₁₇NO₆, featuring a tetracyclic structure with a ketone group at position 6 and a hydroxyl group at position 11β (see Table 1).

Properties

CAS No.

548-10-7

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-23-one

InChI

InChI=1S/C20H17NO6/c1-21-18-11-6-15-14(25-7-26-15)5-9(11)4-12(22)16(18)10-2-3-13-19(27-8-24-13)17(10)20(21)23/h2-3,5-6,12,16,18,22H,4,7-8H2,1H3

InChI Key

UPVAYLMWVRMHNE-UHFFFAOYSA-N

SMILES

CN1C2C(C(CC3=CC4=C(C=C23)OCO4)O)C5=C(C1=O)C6=C(C=C5)OCO6

Canonical SMILES

CN1C2C(C(CC3=CC4=C(C=C23)OCO4)O)C5=C(C1=O)C6=C(C=C5)OCO6

Other CAS No.

548-10-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Below is a detailed analysis of key analogs:

Table 2: Comparison of this compound with Selected Isoquinoline Alkaloids
Compound CAS Number Molecular Formula Key Structural Differences Pharmacological Activities
This compound 548-10-7 C₂₀H₁₇NO₆ 6-ketone, 11β-hydroxyl Antimicrobial, antitumor
Chelidonine 476-32-4 C₂₀H₁₉NO₅ 6-hydroxyl, no ketone Antispasmodic, cholagogic
Sanguinarine 2447-54-3 C₂₀H₁₄NO₄⁺ Quaternary benzophenanthridine Anticancer, anti-inflammatory
Berberine 2086-83-1 C₂₀H₁₈NO₄⁺ Protoberberine scaffold, 9,10-dioxy Antidiabetic, antimicrobial

Key Observations:

Biological Activity : Unlike Sanguinarine, which exhibits strong cytotoxicity via DNA intercalation, this compound’s antitumor mechanism may involve kinase inhibition or apoptosis induction, as suggested by its structural resemblance to kinase-targeting alkaloids.

Bioavailability : Berberine’s quaternary ammonium structure confers higher water solubility, whereas this compound’s ketone and hydroxyl groups may limit its oral bioavailability without derivatization.

Research Findings and Limitations

Critical Analysis :

  • The antitumor potency of this compound is double that of Chelidonine, likely due to its ketone group enhancing electrophilic reactivity .
  • Its lower acute toxicity compared to Sanguinarine suggests a safer therapeutic window but necessitates further pharmacokinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxochelidonine
Reactant of Route 2
6-Oxochelidonine

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